molecular formula C16H16N4O3S B12687888 Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate CAS No. 83006-57-9

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate

Cat. No.: B12687888
CAS No.: 83006-57-9
M. Wt: 344.4 g/mol
InChI Key: WYRXKKLOIZVPTI-UHFFFAOYSA-N
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Description

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate is a synthetic organic compound with the molecular formula C16H16N4O3S. It is known for its vibrant color and is often used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate typically involves the diazotization of 4-amino-1-naphthylamine followed by coupling with m-aminobenzenesulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and the resulting diazonium salt is then reacted with the coupling component to form the azo compound .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in its binding affinity and stability. The compound can interact with molecular targets through hydrogen bonding, van der Waals forces, and electrostatic interactions, leading to its diverse applications .

Comparison with Similar Compounds

Similar Compounds

  • Ammonium m-((4-amino-1-naphthyl)azo)benzenesulphonate
  • Ammonium m-((4-amino-2-naphthyl)azo)benzenesulphonate
  • Ammonium m-((4-amino-3-naphthyl)azo)benzenesulphonate

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and its vibrant color make it particularly valuable in various applications compared to its analogs .

Properties

CAS No.

83006-57-9

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

azanium;3-[(4-aminonaphthalen-1-yl)diazenyl]benzenesulfonate

InChI

InChI=1S/C16H13N3O3S.H3N/c17-15-8-9-16(14-7-2-1-6-13(14)15)19-18-11-4-3-5-12(10-11)23(20,21)22;/h1-10H,17H2,(H,20,21,22);1H3

InChI Key

WYRXKKLOIZVPTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=CC(=CC=C3)S(=O)(=O)[O-])N.[NH4+]

Origin of Product

United States

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